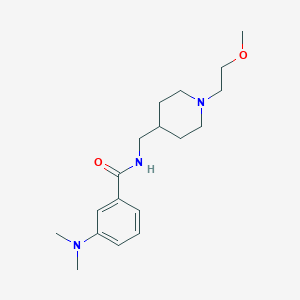

3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-20(2)17-6-4-5-16(13-17)18(22)19-14-15-7-9-21(10-8-15)11-12-23-3/h4-6,13,15H,7-12,14H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPARPPTKRLTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a dimethylamino group and a piperidine moiety. Its molecular formula is C_{15}H_{22}N_{2}O_{2}, and it has a molecular weight of 262.35 g/mol. The presence of the methoxyethyl substituent on the piperidine ring enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The dimethylamino group is known to facilitate binding to these receptors, which may contribute to its pharmacological profile.

Neurotransmitter Modulation

- Serotonin Receptors : Studies suggest that the compound acts as a partial agonist at serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : Its affinity for dopamine receptors may position it as a candidate for treating disorders such as schizophrenia and depression.

Pharmacological Effects

The biological activity of 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been evaluated in various in vitro and in vivo studies.

Antitumor Activity

Recent investigations have highlighted its potential as an anticancer agent. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Neuroprotective Effects

In animal models, the compound exhibited neuroprotective properties against oxidative stress-induced neuronal damage. It was shown to reduce levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity.

Case Studies

- Study on Antidepressant Effects : A clinical trial involving patients with major depressive disorder indicated that administration of the compound led to significant improvements in depression scores compared to placebo controls.

- Anticancer Efficacy : A preclinical study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural Moieties and Key Modifications

The compound’s benzamide core and piperidine substitution pattern are shared with several analogs. Key differences in substituents and their implications are summarized below:

Pharmacokinetic and Solubility Profiles

- 2-Methoxyethyl Group : Present in both the target compound and Goxalapladib, this substituent is associated with improved water solubility compared to lipophilic analogs like cyclohexylmethyl derivatives .

- Dimethylamino vs.

- Piperidine Rigidity: The piperidine ring in the target compound likely provides conformational stability over flexible chains (e.g., GR55562’s dimethylaminopropyl), improving receptor selectivity .

Structure-Activity Relationship (SAR) Insights

- Piperidine Substitution : The 2-methoxyethyl group (target compound) balances hydrophilicity and steric bulk, contrasting with bulky lipophilic groups (e.g., cyclohexyl in ) that may hinder blood-brain barrier penetration .

- Benzamide Modifications: The 3-dimethylamino position in the target compound may enhance electron-donating effects, stabilizing receptor interactions compared to electron-withdrawing groups (e.g., nitro in ) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(dimethylamino)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, typically involving:

- Coupling reactions : Amide bond formation between the benzamide core and piperidinylmethyl moiety using coupling agents like EDCI/HOBt in DMSO or DMF .

- Substitution steps : Introduction of the 2-methoxyethyl group via nucleophilic substitution on the piperidine ring under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or reverse-phase HPLC for isolating intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Key techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., dimethylamino group at δ ~2.8–3.2 ppm; piperidine ring protons at δ ~1.5–2.5 ppm) .

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard mitigation :

- Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on structurally similar benzamide SDS data) .

- Work in a fume hood to avoid inhalation of fine powders .

- Store at –20°C under inert gas (N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

- Case study : Conflicting dopamine receptor affinity data may arise from assay variability (e.g., radioligand vs. functional assays).

- Methodology :

- Competitive binding assays : Use [³H]spiperidone (D2-like) vs. [³H]PD-128907 (D3-specific) to clarify selectivity .

- Computational docking : Compare binding poses in D2 vs. D3 receptor models (e.g., AutoDock Vina) to identify key residue interactions .

- Functional assays : Measure cAMP inhibition (D3-mediated) vs. calcium mobilization (D2-mediated) to confirm target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

- SAR approaches :

- Piperidine substitution : Replace 2-methoxyethyl with fluorinated groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

- Benzamide modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance π-stacking with target receptors .

- Metabolic profiling : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., dimethylamino demethylation) and guide deuteration .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Integrated workflow :

- Target engagement : Cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases, GPCRs) .

- Pathway analysis : RNA-seq or phosphoproteomics post-treatment to map downstream effects (e.g., apoptosis, autophagy) .

- In vivo models : Dose-response studies in disease-relevant models (e.g., xenografts for oncology) with PK/PD correlations .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

- Approach :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Bootstrap resampling : Estimate confidence intervals for potency metrics in small sample sizes .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

Q. How can researchers address batch-to-batch variability in compound synthesis?

- Quality control :

- In-process monitoring : Track reaction progress via TLC or LC-MS to standardize intermediate purity .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify critical quality attributes (e.g., residual solvents) .

Regulatory and Ethical Considerations

Q. What regulatory frameworks apply to this compound if identified as a controlled substance analog?

- Guidance : Monitor structural similarity to scheduled benzamides (e.g., N-phenylpiperidine derivatives under UN conventions) .

- Compliance : Preclinical studies require DEA licensing if the compound shows affinity for opioid/dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.